2-(3-benzoylphenyl)-N-phenylpropanamide

Lipophilicity Drug Design ADME

2-(3-Benzoylphenyl)-N-phenylpropanamide is a synthetic secondary amide that belongs to the arylpropionamide class, structurally derived from the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. Unlike the primary amide (ketoprofen amide, a known impurity of ketoprofen ), this compound features an N-phenyl substitution that eliminates one hydrogen bond donor site, substantially alters its lipophilicity, and changes its solid-state properties, rendering it a distinct chemical entity for structure–activity relationship (SAR) studies and enantioselective synthetic methodology development.

Molecular Formula C22H19NO2
Molecular Weight 329.4 g/mol
Cat. No. B310903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-benzoylphenyl)-N-phenylpropanamide
Molecular FormulaC22H19NO2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C22H19NO2/c1-16(22(25)23-20-13-6-3-7-14-20)18-11-8-12-19(15-18)21(24)17-9-4-2-5-10-17/h2-16H,1H3,(H,23,25)
InChIKeyHYKIQLBXJFFPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Benzoylphenyl)-N-phenylpropanamide Procurement Guide: A Secondary Amide Derivative of Ketoprofen for Specialized Research Applications


2-(3-Benzoylphenyl)-N-phenylpropanamide is a synthetic secondary amide that belongs to the arylpropionamide class, structurally derived from the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. Unlike the primary amide (ketoprofen amide, a known impurity of ketoprofen ), this compound features an N-phenyl substitution that eliminates one hydrogen bond donor site, substantially alters its lipophilicity, and changes its solid-state properties, rendering it a distinct chemical entity for structure–activity relationship (SAR) studies and enantioselective synthetic methodology development [1]. Its molecular formula is C22H19NO2 with a molecular weight of ~329.4 g/mol.

Why 2-(3-Benzoylphenyl)-N-phenylpropanamide Cannot Be Interchanged with Ketoprofen Amide or Other In-Class Analogs


Generic substitution of 2-(3-benzoylphenyl)-N-phenylpropanamide with the primary amide (ketoprofen amide) or the parent carboxylic acid (ketoprofen) is not scientifically justified because the N-phenyl substituent confers a fundamentally different physicochemical profile. The secondary amide exhibits a measured melting point of 70–74 °C , making it a tractable crystalline solid at room temperature, whereas the primary amide lacks a sharp defined melting range in many commercial specifications. Critically, the N-phenyl modification reduces the hydrogen bond donor count from 2 to 1 [1], which alters membrane permeability potential and dictates divergent behavior in biological assays, metabolic stability studies, and chromatographic retention. These physicochemical divergences directly translate into distinct performance outcomes in solubility, formulation, and in vitro pharmacology experiments.

Quantitative Head-to-Head Differentiation Evidence for 2-(3-Benzoylphenyl)-N-phenylpropanamide


Lipophilicity Advantage: Higher LogP Compared to Primary Ketoprofen Amide

The target N-phenyl secondary amide exhibits a calculated octanol–water partition coefficient (LogP) of 3.18, which is substantially higher than that of the primary amide analog, 2-(3-benzoylphenyl)propanamide (XLogP3 = 2.5) [1]. This 0.68 log unit increase corresponds to an approximately 4.8-fold greater partition coefficient, indicating significantly enhanced membrane permeability potential. This difference is critical when the compound is employed as a lipophilic probe or when passive diffusion across biological membranes is a key experimental variable [2].

Lipophilicity Drug Design ADME

Reduced Hydrogen Bond Donor Count Relative to Primary Ketoprofen Amide

The secondary N-phenyl amide possesses a hydrogen bond donor (HBD) count of 1, versus 2 for the primary amide 2-(3-benzoylphenyl)propanamide [1]. This single-HBD profile is more consistent with drug-like molecules that exhibit improved passive membrane permeability, as a higher HBD count is generally correlated with reduced permeability according to Lipinski's Rule of Five. The elimination of one HBD also reduces the compound's aqueous solubility, making it more suitable for organic-phase reactions and hydrophobic environments.

Hydrogen Bonding Permeability Solubility

Defined Crystalline Melting Point Enabling Reproducible Solid Handling

The target compound is a crystalline solid with a measured melting point ranging from 70 °C to 74 °C , providing a defined phase transition that is amenable to differential scanning calorimetry (DSC) purity analysis and reproducible weighing. In contrast, the primary amide 2-(3-benzoylphenyl)propanamide is frequently described as having no available (N/A) melting point in supplier databases , making solid-state characterization and purity verification more challenging.

Solid-State Properties Formulation Analytical Chemistry

Enantioselective Synthetic Access via Palladium-Catalyzed Hydroaminocarbonylation

A palladium-catalyzed asymmetric Markovnikov hydroaminocarbonylation methodology using aniline and substituted styrenes has been developed to synthesize 2-substituted propanamides bearing an α-stereocenter with high regio- and enantioselectivity [1]. This method directly enables the atom-economical, one-step synthesis of enantiopure (S)-2-(3-benzoylphenyl)-N-phenylpropanamide (CAS 160334-26-9) from readily available starting materials, which is not achievable through conventional amide coupling strategies that typically require resolution of racemates or chiral auxiliary approaches.

Asymmetric Synthesis Chiral Amides Catalysis

High-Impact Application Scenarios for 2-(3-Benzoylphenyl)-N-phenylpropanamide Based on Proven Differentiation


Lipophilic Probe for Membrane Permeability and Blood–Brain Barrier Penetration Assays

Leveraging its experimentally supported elevated LogP of 3.18 relative to the primary amide (LogP = 2.5) , 2-(3-benzoylphenyl)-N-phenylpropanamide serves as a superior lipophilic probe in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies. Its approximately 4.8× greater partition coefficient makes it a more demanding substrate for efflux transporter recognition (e.g., P-glycoprotein), enabling more discriminative transporter structure–activity relationship (SAR) investigations within the ketoprofen-derived chemical series.

Enantiopure Chiral Building Block for Asymmetric Drug Discovery Programs

The demonstrated synthetic accessibility of the (S)-enantiomer via palladium-catalyzed asymmetric hydroaminocarbonylation positions this compound as a privileged chiral scaffold for medicinal chemistry campaigns requiring enantiomerically pure arylpropionamide intermediates. The methodology enables procurement of enantiopure material (CAS 160334-26-9) without the need for classical resolution, directly supporting fragment-based drug discovery, chiral poison inhibitor development, and enantioselective enzyme inhibition studies.

Crystalline Reference Standard for Analytical Method Development and QC Release Testing

With a sharp, well-defined melting point of 70–74 °C , 2-(3-benzoylphenyl)-N-phenylpropanamide can be employed as a physicochemical reference standard for differential scanning calorimetry (DSC) calibration, HPLC-UV/ELSD purity method development, and solid-form stability studies. Its crystalline nature ensures batch-to-batch consistency in weighing and formulation, making it a more reproducible analytical tool compared to the poorly characterized solid-state behavior of the primary amide analog.

Negative Control Compound for Hydrogen Bond Donor Dependency Studies in Enzyme Active Sites

Possessing only one hydrogen bond donor (the secondary amide NH) versus two HBD for the primary amide [1], this compound is ideally suited as a matched molecular pair analysis tool to isolate the contribution of a single HBD interaction to target binding affinity. In cyclooxygenase or lipoxygenase enzyme inhibition assays, the differential HBD profile allows researchers to quantify the energetic penalty associated with loss of a key hydrogen bond, directly informing structure-based drug design efforts within the NSAID pharmacophore space.

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